molecular formula C13H17NO2S B1589580 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- CAS No. 68820-12-2

7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-

Cat. No. B1589580
CAS RN: 68820-12-2
M. Wt: 251.35 g/mol
InChI Key: NIVBPVMTZHYBFT-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H17NO2S . It is also known as 7-tosyl-7-azabicyclo[4.1.0]heptane .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the web search results did not provide specific information about the molecular structure analysis of 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, and solubility. The molecular weight of 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- is 251.34 .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the web search results did not provide specific information about the safety and hazards of 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- .

properties

IUPAC Name

7-(4-methylphenyl)sulfonyl-7-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-10-6-8-11(9-7-10)17(15,16)14-12-4-2-3-5-13(12)14/h6-9,12-13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVBPVMTZHYBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474166
Record name 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-

CAS RN

68820-12-2
Record name 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 200 g cyclohexene and 30.7 g iodine in 800 ml of anhydrous dioxane was added 611.7 g of chloramine T. The mixture was stirred at 80° C. for 10 h. After cooling to room temperature the mixture was poured into ice water and extracted with ethyl acetate twice. The combined organic phases were dried over sodium sulphate and concentrated and the residue was purified by chromatography (Silica, hexane/Ethyl acetate) to afford 180 g (29%) of) 7-(Toluene-4-sulfonyl)-7-aza-bicyclo[4.1.0]heptane as a white solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
611.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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